molecular formula C9H8O2 B1272951 1-Benzofuran-2-ylmethanol CAS No. 55038-01-2

1-Benzofuran-2-ylmethanol

Cat. No.: B1272951
CAS No.: 55038-01-2
M. Wt: 148.16 g/mol
InChI Key: HSOMHPHYGAQRTF-UHFFFAOYSA-N
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Description

1-Benzofuran-2-ylmethanol is an organic compound with the molecular formula C9H8O2. It consists of a benzofuran ring with a hydroxymethyl group attached to the second carbon of the furan ring.

Biochemical Analysis

Biochemical Properties

1-Benzofuran-2-ylmethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical processes .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in alterations in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, low doses of this compound may enhance cell proliferation and differentiation, whereas high doses can induce cytotoxicity and apoptosis. Additionally, high doses of this compound have been associated with toxic effects, such as liver and kidney damage, in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of this compound with metabolic enzymes can also influence the metabolism of other compounds, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its biological activity, as its localization within cells can influence its interactions with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzofuran-2-ylmethanol can be synthesized through several methods. One common approach involves the cyclization of o-hydroxybenzyl alcohols in the presence of acidic catalysts. Another method includes the reaction of benzofuran with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Benzofuran-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzofuran-2-ylmethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzofuran-2-carboxylic acid
  • Benzofuran-2-ylmethane
  • 2-Hydroxybenzofuran

Uniqueness

1-Benzofuran-2-ylmethanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications, making it a versatile intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it valuable for research and industrial applications .

Properties

IUPAC Name

1-benzofuran-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOMHPHYGAQRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379934
Record name 1-benzofuran-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55038-01-2
Record name 2-Benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55038-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzofuran-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To benzofuran-2-carbaldehyde (4 g, 27.4 mmol, 1 eq.), THF (50 mL) and methanol (50 mL) were added, under argon, and the reaction was cooled using an ice-salt bath. Then sodium borohydride (3.11 g, 82.1 mmol, 3 eq.) was added in several portions, and the reaction was allowed to warm slowly to room temperature for 1 hour. After work-up, benzofuran-2-yl-methanol was obtained in quantitative yield. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.6 (d, J=5.8 Hz, 2 H) 5.5 (t, J=5.9 Hz, 1 H) 6.8 (s, 1 H) 7.3 (m, 2 H) 7.6 (m, 2 H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Benzofuran-2-carboxylic acid (4.59 g., 28.3 mmol) as a solution in dry ethyl ether (100 mL) was added dropwise over 15 minutes to a suspension of lithium aluminum hydride (4.3 g., 113 mmol) in ethyl ether (180 mL) at 0° C. The reaction mixture was stirred for 2 hours while warming to room temperature. After recooling to 0° C., 4.3 mL of water was added with extreme caution. Sodium hydroxide (4.3 mL, 15% in water) was then added followed by an additional 12.9 mL of water. Magnesium sulfate (about 10 g.) was added and the thick white suspension was stirred briskly for about 30 minutes. The suspension was filtered through silica gel and the filter cake was washed thoroughly with ethyl ether. The filtrate was concentrated and dried under high vacuum to afford 4.15 g. of the title A product as a light yellow oil.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.3 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

2-Iodophenol (500 mg, 2.27 mmol), propargyl alcohol (265 μl, 4.54 mmol), Pd(OAc)2, (5.1 mg, 0.03 mmol), triphenylphosphine (12 mg, 0.046 mmol), n-butylamine (450 μL, 4.5 mmol) and CuI (8.6 mg, 0.045 mmol) were combined in 4.5 mL of THF and the mixture was heated at 40° C. under nitrogen for 36 h. The mixture was cooled to room temperature and the solvents were removed in vacuo and the residue purified by SiO2 column chromatography on 100 g of silica gel, eluting with 20% ethyl acetate in hexanes. 2-(Hydroxymethyl)benzofuran was obtained by concentration of the product containing fractions. [Kudu, N. G.; Pal, M.; Mahanty, J. S.; Dasgupta, F. K. JCS Chem. Com. 1992, 41]
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
265 μL
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Three
Quantity
450 μL
Type
reactant
Reaction Step Four
Name
Quantity
4.5 mL
Type
solvent
Reaction Step Five
Quantity
5.1 mg
Type
catalyst
Reaction Step Six
Name
CuI
Quantity
8.6 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A cooled (0° C.) solution of commercially available benzofuran-2-carbaldehyde (1.000 g; 6.84 mmol) in anh. methanol (37 ml) was treated portionwise with NaBH4 (1.294 g; 34.21 mmol), and the resulting mixture was stirred at 0° C., under nitrogen, for 1 h 45. After concentration to dryness under reduced pressure, the resulting residue was treated with water (30 ml), and extracted with DCM (2×100 ml). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, concentrated to dryness under reduced pressure, and the residue was further dried under HV affording benzofuran-2-ylmethanol as a slightly yellow oil. LC-MS (conditions D): tR=0.78 min.; no ionisation.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
1.294 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Reactant of Route 6
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